Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate
Overview
Description
“Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate” is a chemical compound with the molecular formula C16 H12 Cl N O3 . It is categorized under esters . The CAS Number of this compound is 1417569-36-8 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 301.729 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, conversion to amides via an aminolysis reaction, trans-esterification reactions to form different esters, and reduction to form alcohols or aldehydes depending on the reducing agent .Physical and Chemical Properties Analysis
“this compound” is a chemical compound with a molecular weight of 301.72 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications
Methyl-2-formyl benzoate, while not the exact chemical , shares structural similarities and offers insight into the potential applications of Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate. It is known for its diverse pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, highlighting its importance as a precursor for new bioactive molecules in drug development S. Farooq, Z. Ngaini, 2019.
Environmental Implications and Sorption Studies
The research on phenoxy herbicides, including substances structurally related to this compound, underscores their environmental impact. Studies on the sorption of these herbicides to soil and organic matter reveal how these compounds interact with the environment, affecting the mobility and persistence of such chemicals in natural ecosystems D. Werner, J. Garratt, G. Pigott, 2012.
Biocidal Applications and Water Treatment
The application of non-oxidizing biocides, including phenoxyethanol which shares functional groups with the target compound, indicates the role of such chemicals in preventing biofouling in water treatment systems. This research is crucial for developing safer and more effective methods for managing microbial contamination in reverse osmosis and other water purification technologies Luiz H. Da-Silva-Correa et al., 2022.
Chemometric and Analytical Applications
Research on fluorescent chemosensors based on derivatives of similar structures demonstrates the application of these compounds in detecting various analytes, including metal ions and pH changes. This suggests the potential use of this compound in developing new chemosensors for environmental monitoring and analytical chemistry P. Roy, 2021.
Safety and Hazards
The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Properties
IUPAC Name |
methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-20-16(19)12-4-2-3-11(7-12)10-21-15-6-5-14(17)8-13(15)9-18/h2-8H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEMASMHCZJHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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